1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride
Description
The compound 1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride is a synthetic small molecule featuring a quinazoline core substituted with a chlorine atom at position 6, a benzodioxolemethylamino group at position 4, and a piperidine-4-carboxylic acid moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Quinazoline derivatives are widely explored for their kinase-inhibitory properties, though the specific bioactivity of this compound remains underexplored in the provided evidence .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4.ClH/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29;/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWBDNDFMCUZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which maintains cell shape, enables some cell motion, and plays crucial roles in both intracellular transport and cell division.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction leads to a mitotic blockade and induces cell apoptosis , effectively stopping the division and growth of cancer cells.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle , particularly the mitotic phase . By causing a mitotic blockade, the compound prevents the cell from completing division, leading to cell death.
Biological Activity
The compound 1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperidine moiety and a benzodioxole unit, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Benzodioxole Unit : A fused bicyclic structure that contributes to the compound's pharmacological properties.
- Chloroquinazoline Group : This moiety is often associated with antitumor and antimicrobial activities.
1. Antimicrobial Activity
Research indicates that compounds containing piperidine and quinazoline derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Potential
The chloroquinazoline component is linked to anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in disease processes. For instance, it may inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative disorders like Alzheimer's disease .
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with Enzymes : The piperidine moiety may facilitate binding to active sites of enzymes, leading to inhibition.
- Receptor Binding : The benzodioxole unit may interact with specific receptors in the body, altering physiological responses.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The quinazoline core distinguishes this compound from analogs with alternative heterocyclic systems:
- Pyrazolo-pyrazine derivatives (e.g., 1-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic acid, ) feature fused pyrazole and pyrazine rings, offering distinct electronic properties and steric hindrance compared to quinazoline .
Substituent Analysis
Key substituents influence pharmacological behavior:
- Chlorine atom: Present in both the target compound and analogs like 5-[(5-chloro-2-methoxybenzyl)amino]benzoic acid (). Chlorination typically enhances lipophilicity and target affinity .
- Benzodioxolemethyl group: The electron-rich benzodioxole system may engage in π-π stacking with receptors, contrasting with methoxy or ethoxy substituents in analogs (e.g., 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid, ), which prioritize hydrogen bonding .
- Piperidine-4-carboxylic acid : This moiety, shared with analogs like 1-{6-methyl-pyrazolo-pyrazine-2-carbonyl}piperidine-4-carboxylic acid (), introduces a zwitterionic character, improving aqueous solubility and bioavailability .
Bioactivity Trends
- Antihypertensive activity : Benzimidazole-tetrazole hybrids () show superior activity to Losartan, suggesting that chlorine and aromatic substituents enhance cardiovascular targeting .
- Kinase inhibition : Quinazoline derivatives are established kinase inhibitors (e.g., EGFR inhibitors), implying that the target compound may share similar mechanistic pathways .
Data Table: Structural and Functional Comparison
| Compound Name (Example) | Core Structure | Key Substituents | Bioactivity (Reported) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Quinazoline | 6-Cl, benzodioxolemethyl, piperidine-4-COOH | Not available | ~470 (estimated) |
| 1-{6-Methyl-pyrazolo-pyrazine-2-carbonyl}... | Pyrazolo-pyrazine | Methyl, piperidine-4-COOH | Not available | ~350 (estimated) |
| 5-[(5-Cl-2-methoxybenzyl)amino]benzoic acid | Benzene | 5-Cl, methoxybenzyl, COOH | Hypothetical kinase inhibition | 335.75 |
| Benzimidazole-tetrazole hybrid (MCS 06[1-15]) | Benzimidazole | 6-F, biphenyl-tetrazole, azetidinone | Antihypertensive (>Losartan) | ~550 (estimated) |
Methodological Considerations
The lumping strategy () groups compounds with shared structural features (e.g., chlorine, aromatic amines, carboxylic acids) to predict properties. The target compound and its analogs could be categorized under "chlorinated heterocyclic carboxylic acids," enabling efficient screening for solubility or receptor binding .
Preparation Methods
Quinazoline Core Construction
The 6-chloroquinazoline scaffold is synthesized from 6-chloro-2-nitrobenzoic acid through a Niementowski reaction. Cyclization with formamide at 180°C for 6 hours yields 6-chloroquinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours) produces 4,6-dichloroquinazoline.
Table 1: Reaction Conditions for Quinazoline Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Formamide | 180°C | 6 h | 72% |
| Chlorination | POCl₃ | 110°C | 4 h | 85% |
Benzodioxolmethylamino Group Introduction
4,6-Dichloroquinazoline undergoes nucleophilic aromatic substitution with 1,3-benzodioxol-5-ylmethylamine. The reaction is conducted in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base at 60°C for 12 hours. Selective substitution at position 4 is achieved due to the higher reactivity compared to position 6.
Critical Parameters:
Piperidine-4-carboxylic Acid Coupling
The piperidine moiety is introduced via Buchwald-Hartwig amination. 4-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-chloroquinazoline reacts with piperidine-4-carboxylic acid using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C.
Optimized Conditions:
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether to precipitate the hydrochloride salt. The reaction is monitored by pH titration until complete protonation (pH ~2).
Salt Formation Data:
Mechanistic Insights and Side Reactions
Quinazoline Chlorination
POCl₃ acts as both a chlorinating agent and solvent. The mechanism involves nucleophilic attack by chloride on the protonated carbonyl oxygen, followed by elimination of HPO₃. Side products include over-chlorinated species (e.g., 4,6,8-trichloroquinazoline), minimized by controlling stoichiometry (1:3 molar ratio of quinazolinone:POCl₃).
Amination Selectivity
The preference for substitution at position 4 over position 6 is attributed to electronic effects. Quantum mechanical calculations indicate a lower activation energy for nucleophilic attack at C4 due to resonance stabilization from the adjacent nitrogen.
Physicochemical Characterization
Table 2: Key Physicochemical Properties of ER21355 Hydrochloride
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 440.88 g/mol | Mass Spec |
| Melting Point | 214–216°C | DSC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
| LogP | 2.8 | HPLC |
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H, quinazoline-H), 6.98–6.84 (m, 3H, benzodioxole-H), 4.31 (s, 2H, CH₂), 3.76–3.45 (m, 4H, piperidine-H).
- IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Process Optimization Challenges
Catalyst Loading Reduction
Initial Pd₂(dba)₃ usage (5 mol%) caused colloidal Pd formation, reducing yield. Optimizing to 2 mol% with Xantphos improved catalytic efficiency and reduced metal residues to <10 ppm.
Solvent Selection for Coupling
Screening solvents (toluene, DMF, dioxane) revealed toluene provided optimal solubility and reaction rate. DMF led to dechlorination side reactions at elevated temperatures.
Industrial-Scale Considerations
Cost Analysis
Table 3: Cost Drivers in ER21355 Synthesis
| Component | Cost Contribution |
|---|---|
| Pd₂(dba)₃ | 38% |
| Xantphos | 22% |
| 6-Chloro-2-nitrobenzoic acid | 15% |
Strategies for cost reduction include catalyst recycling via nanofiltration and substituting POCl₃ with cheaper PCl₅ in chlorination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
